4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a molecular formula of C34H38N2O5 and a molecular weight of 554.692 g/mol This compound is known for its unique structural features, which include a benzyloxy group, a methylbenzoyl group, an ethylphenyl group, a hydroxy group, and a morpholinylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:
Formation of the Benzyloxy Group: This step involves the reaction of a suitable benzyl alcohol derivative with a methylbenzoyl chloride in the presence of a base such as pyridine.
Introduction of the Ethylphenyl Group: This step typically involves a Friedel-Crafts acylation reaction using ethylbenzene and an appropriate acylating agent.
Formation of the Hydroxy Group: This step can be achieved through a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.
Introduction of the Morpholinylpropyl Group: This step involves the reaction of a suitable propylamine derivative with morpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This typically includes the use of large-scale reactors, continuous flow processes, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols, EDCI
Major Products Formed
Oxidation: Formation of carbonyl compounds
Reduction: Formation of alcohols
Substitution: Formation of substituted derivatives
Scientific Research Applications
4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(Benzyloxy)-3-methoxybenzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
- 4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-[3-(4-piperidinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of 4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C34H38N2O5 |
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Molecular Weight |
554.7 g/mol |
IUPAC Name |
(4E)-5-(4-ethylphenyl)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C34H38N2O5/c1-3-25-10-12-27(13-11-25)31-30(33(38)34(39)36(31)17-7-16-35-18-20-40-21-19-35)32(37)28-14-15-29(24(2)22-28)41-23-26-8-5-4-6-9-26/h4-6,8-15,22,31,37H,3,7,16-21,23H2,1-2H3/b32-30+ |
InChI Key |
JZWZZAWULVNKFX-NHQGMKOOSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OCC4=CC=CC=C4)C)\O)/C(=O)C(=O)N2CCCN5CCOCC5 |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OCC4=CC=CC=C4)C)O)C(=O)C(=O)N2CCCN5CCOCC5 |
Origin of Product |
United States |
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